3-amino-3-(3,4-dichlorophenyl)propan-1-ol
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Overview
Description
3-amino-3-(3,4-dichlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11Cl2NO and a molecular weight of 220.10 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(3,4-dichlorophenyl)propan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with nitromethane to form 3,4-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(3,4-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-3-(3,4-dichlorophenyl)propan-1-one.
Reduction: Formation of this compound from the nitro intermediate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-3-(3,4-dichlorophenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-3-(3,4-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The chlorine atoms on the phenyl ring can influence its lipophilicity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-(2,4-dichlorophenyl)propan-1-ol
- 3-amino-3-(4-chlorophenyl)propan-1-ol
- 3-amino-3-(3,5-dichlorophenyl)propan-1-ol
Uniqueness
3-amino-3-(3,4-dichlorophenyl)propan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can affect its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various research applications .
Properties
CAS No. |
147611-60-7 |
---|---|
Molecular Formula |
C9H11Cl2NO |
Molecular Weight |
220.1 |
Purity |
95 |
Origin of Product |
United States |
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